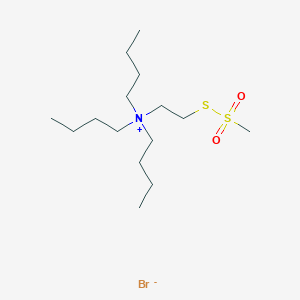
tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide is a chemical compound with the molecular formula C15H34NO2S2Br. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as a reference standard in pharmaceutical testing and as a cross-linker in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide typically involves the reaction of tributylamine with 2-methylsulfonylsulfanylethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and stored under specific conditions to maintain its stability and prevent degradation .
化学反应分析
Types of Reactions
Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium chloride, sodium iodide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of corresponding halide derivatives.
科学研究应用
Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide has several applications in scientific research:
Chemistry: Used as a cross-linker in various chemical reactions to form stable compounds.
Biology: Employed in the study of biological systems, particularly in the modification of proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a reference standard in pharmaceutical testing.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
作用机制
The mechanism of action of tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide involves its interaction with specific molecular targets. It acts as a cross-linker, forming covalent bonds with target molecules. This interaction can alter the structure and function of the target molecules, leading to various biological and chemical effects. The compound primarily targets proteins and nucleic acids, modifying their properties and activities .
相似化合物的比较
Similar Compounds
- Tributylammonium ethyl methanethiosulfonate bromide
- Trimethylammonium ethyl methanethiosulfonate bromide
- Tributyltin hydride
Uniqueness
Tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide is unique due to its specific structure and functional groups, which provide distinct reactivity and applications. Compared to similar compounds, it offers better stability and efficiency in cross-linking reactions, making it a valuable tool in various scientific and industrial applications .
属性
分子式 |
C15H34BrNO2S2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
tributyl(2-methylsulfonylsulfanylethyl)azanium;bromide |
InChI |
InChI=1S/C15H34NO2S2.BrH/c1-5-8-11-16(12-9-6-2,13-10-7-3)14-15-19-20(4,17)18;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
IOPDJWWQGCITKV-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCSS(=O)(=O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















